Ethyl 2-amino-3-iodobenzoate
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Overview
Description
Ethyl 2-amino-3-iodobenzoate is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group at the 2-position and an iodine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-3-iodobenzoate typically involves the iodination of ethyl 2-aminobenzoate. One common method is the Sandmeyer reaction, where the amino group is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide. The reaction conditions usually involve an acidic medium and low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The process is optimized for cost-effectiveness and environmental safety, often incorporating recycling of reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in the formation of arylzinc bromides via reaction with i-PrMgBr in THF, followed by reaction with ZnBr2.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions, forming biaryl compounds.
Common Reagents and Conditions:
Substitution: Potassium iodide, copper(I) iodide, and diazonium salts.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Substitution: Formation of arylzinc bromides and other substituted benzoates.
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of alkylamines.
Scientific Research Applications
Ethyl 2-amino-3-iodobenzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals, including anticancer agents and antibiotics.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-iodobenzoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo substitution reactions also allows it to be modified into more active derivatives.
Comparison with Similar Compounds
Ethyl 4-amino-3-iodobenzoate: Similar structure but with the amino group at the 4-position.
Ethyl 3-iodobenzoate: Lacks the amino group, making it less reactive in certain biological contexts.
Methyl 2-iodobenzoate: Similar iodinated benzoate but with a methyl ester group instead of an ethyl ester.
Uniqueness: Ethyl 2-amino-3-iodobenzoate is unique due to the presence of both an amino group and an iodine atom on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H10INO2 |
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Molecular Weight |
291.09 g/mol |
IUPAC Name |
ethyl 2-amino-3-iodobenzoate |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)6-4-3-5-7(10)8(6)11/h3-5H,2,11H2,1H3 |
InChI Key |
VJGRCYTZXLIIFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)I)N |
Origin of Product |
United States |
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